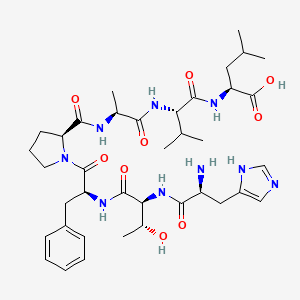
SARS-CoV-2-IN-39
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-39 is a compound that has garnered significant attention due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes critical for the virus’s replication and survival.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-39 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may involve:
Formation of Key Intermediates: This step often includes the preparation of specific chemical groups that will be part of the final compound.
Coupling Reactions: These reactions involve the combination of intermediates to form the desired compound. Conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as chromatography to ensure its chemical integrity and suitability for further use.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, incorporating larger reactors and more efficient purification systems. The process would be optimized for cost-effectiveness, yield, and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-39 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while reduction could produce an alkane or amine.
Applications De Recherche Scientifique
SARS-CoV-2-IN-39 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on viral replication and interaction with cellular proteins.
Medicine: Explored as a potential therapeutic agent against COVID-19, with studies focusing on its efficacy, safety, and mechanism of action.
Mécanisme D'action
The mechanism by which SARS-CoV-2-IN-39 exerts its effects involves targeting specific proteins or enzymes essential for the SARS-CoV-2 virus’s replication. The compound binds to these molecular targets, inhibiting their function and thereby preventing the virus from replicating and spreading. Key pathways involved include the inhibition of viral proteases and interference with the virus’s ability to hijack host cellular machinery.
Comparaison Avec Des Composés Similaires
SARS-CoV-2-IN-39 can be compared with other similar compounds, such as:
Remdesivir: Another antiviral agent that targets viral RNA polymerase.
Favipiravir: Inhibits viral RNA-dependent RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination therapy.
Uniqueness
What sets this compound apart is its specific mechanism of action and its potential to be used in combination with other antiviral agents to enhance therapeutic efficacy. Its unique binding properties and the ability to inhibit multiple stages of the viral life cycle make it a promising candidate for further development.
Propriétés
Formule moléculaire |
C14H8ClF4NO3 |
|---|---|
Poids moléculaire |
349.66 g/mol |
Nom IUPAC |
5-chloro-4-fluoro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H8ClF4NO3/c15-10-5-9(12(21)6-11(10)16)13(22)20-7-1-3-8(4-2-7)23-14(17,18)19/h1-6,21H,(H,20,22) |
Clé InChI |
AGOOHZQXJABZCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2O)F)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



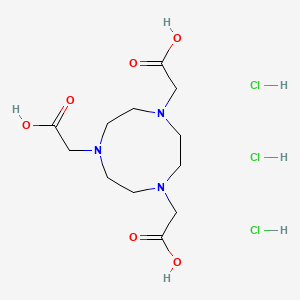
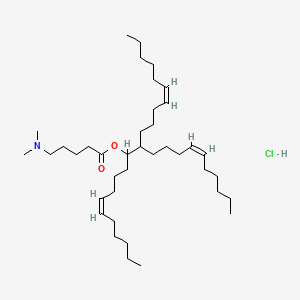

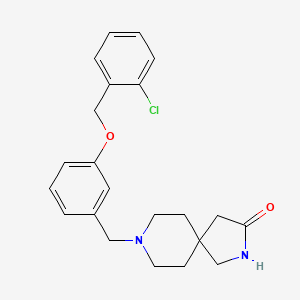
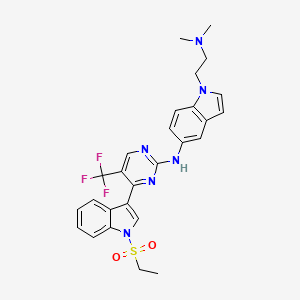
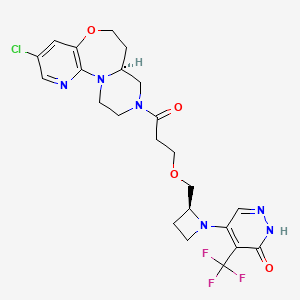
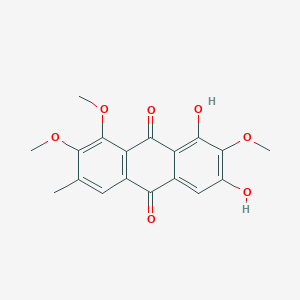
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)




